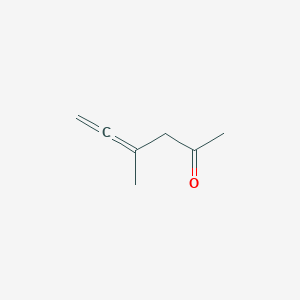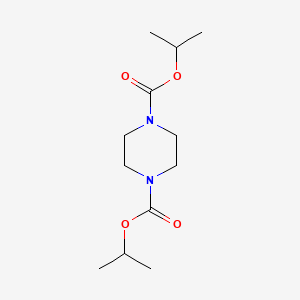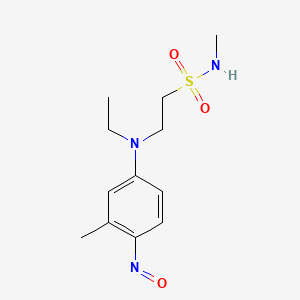
2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide is a complex organic compound with a unique structure that includes an ethyl group, a nitroso group, and a sulphonamide group
Métodos De Preparación
The synthesis of 2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide typically involves multiple steps. One common synthetic route starts with the nitration of an aromatic compound to introduce the nitroso group. This is followed by the introduction of the ethyl group through an alkylation reaction. The final step involves the formation of the sulphonamide group through a reaction with methanesulfonyl chloride under basic conditions. Industrial production methods may involve similar steps but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group.
Reduction: The nitroso group can be reduced to form an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways involved depend on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide can be compared with other similar compounds, such as:
2-(Ethyl(3-methyl-4-nitrophenyl)amino)-N-methylethanesulphonamide: This compound has a nitro group instead of a nitroso group, which affects its reactivity and biological activity.
2-(Ethyl(3-methyl-4-aminophenyl)amino)-N-methylethanesulphonamide: This compound has an amine group instead of a nitroso group, leading to different chemical and biological properties
Propiedades
Número CAS |
63494-59-7 |
|---|---|
Fórmula molecular |
C12H19N3O3S |
Peso molecular |
285.36 g/mol |
Nombre IUPAC |
2-(N-ethyl-3-methyl-4-nitrosoanilino)-N-methylethanesulfonamide |
InChI |
InChI=1S/C12H19N3O3S/c1-4-15(7-8-19(17,18)13-3)11-5-6-12(14-16)10(2)9-11/h5-6,9,13H,4,7-8H2,1-3H3 |
Clave InChI |
VRTOUXLCIHBNSF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCS(=O)(=O)NC)C1=CC(=C(C=C1)N=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


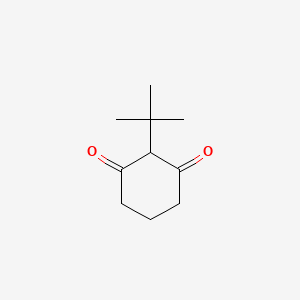
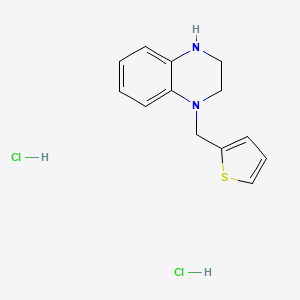




![Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one](/img/structure/B13952513.png)
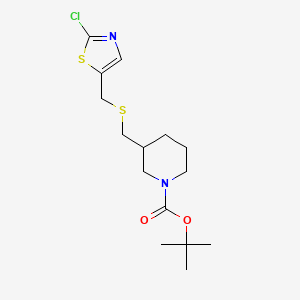
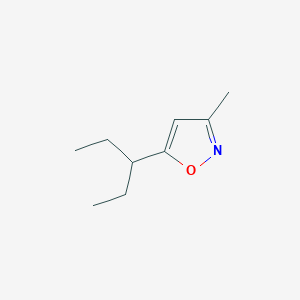
![2,6-Dichloro-pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13952529.png)
